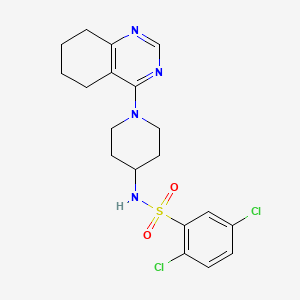

![molecular formula C16H14N2O4 B2500637 6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953901-57-0](/img/structure/B2500637.png)

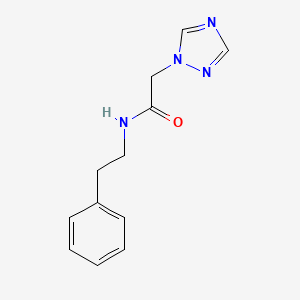

6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines, which are similar to your compound, is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride . The required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .Molecular Structure Analysis

The molecular structure of oxazolo[5,4-b]pyridines involves a pyridine ring fused to an oxazole ring . This fusion creates a bicyclic heterocycle that can have various substituents attached to it, which can significantly alter its properties and reactivity.Chemical Reactions Analysis

The chemical reactions involving oxazolo[5,4-b]pyridines can be quite diverse, depending on the substituents present on the molecule. For instance, they can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

- Isoxazolo[4,5-b]pyridines have demonstrated antibacterial properties . Researchers have investigated their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics.

- Some isoxazolo[4,5-b]pyridine derivatives exhibit anticancer activity . These compounds may interfere with cancer cell growth, proliferation, or signaling pathways, making them relevant for cancer drug development.

- Isoxazolo[4,5-b]pyridine derivatives have been studied as inhibitors of cytochrome P450 CYP17 . This enzyme plays a crucial role in the biosynthesis of precursors for both androgens and estrogens. Modulating CYP17 activity can have implications in hormone-related diseases.

- Isoxazolo[4,5-b]pyridines have been explored for other biological activities, such as antiproliferative effects and potential immunomodulation . Researchers continue to investigate their diverse pharmacological properties.

- Two main synthetic approaches have been employed for isoxazolo[4,5-b]pyridine derivatives:

- Annulation of Pyridine Ring to 4-Aminoisoxazoles : Intramolecular nucleophilic substitution of halogen or nitro groups in pyridines with appropriate N–O nucleophiles in position 2 leads to the formation of the isoxazolo[4,5-b]pyridine skeleton .

- Isoxazole Ring Closure in Functionalized Pyridine Derivatives : Functionalized pyridines can undergo ring closure to form isoxazolo[4,5-b]pyridines .

- Quantum chemical studies have explored the excited-state intramolecular charge transfer of various oxazolo[4,5-b]pyridine derivatives with different electron-donating and electron-withdrawing groups . Understanding their electronic structures and excited states aids in predicting their behavior.

Antibacterial Activity

Anticancer Potential

Inhibition of Cytochrome P450 CYP17

Biological Activity Beyond Antibiotics and Anticancer Agents

Synthetic Approaches

Computational Studies

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-3-21-11-6-4-10(5-7-11)13-8-12(16(19)20)14-9(2)18-22-15(14)17-13/h4-8H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWCEIGQSZDNQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)

![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)